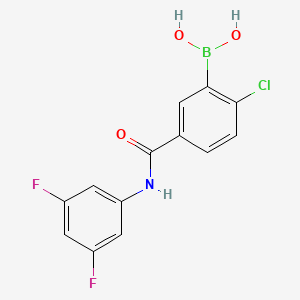
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate is an organic compound that belongs to the class of cinnamates. Cinnamates are esters of cinnamic acid and are known for their pleasant aroma and potential biological activities. This compound is characterized by its unique structure, which includes a cinnamate moiety attached to a dimethyl-octadienyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate typically involves the esterification of cinnamic acid with an appropriate alcohol. One common method is the Fischer esterification, where cinnamic acid reacts with 3,7-dimethyl-2,6-octadienol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts in a continuous-flow microreactor has been explored to achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield cinnamic acid and the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Cinnamic acid and 3,7-dimethyl-2,6-octadienol.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The biological activities of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate are attributed to its ability to interact with cellular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, leading to cell lysis . Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cinnamate: Another ester of cinnamic acid, known for its fragrance and flavoring properties.
Ethyl cinnamate: Similar to methyl cinnamate but with an ethyl group, used in perfumes and flavorings.
Cinnamyl cinnamate: An ester formed from cinnamyl alcohol and cinnamic acid, used in cosmetics and fragrances.
Uniqueness
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate stands out due to its unique structure, which combines the aromatic cinnamate moiety with a branched aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71605-84-0 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-14H,7,9,15H2,1-3H3/b13-12+,17-14+ |
Clé InChI |
JCWXWRIQSPDSKY-MIFVOYFBSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(=O)/C=C/C1=CC=CC=C1)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(=O)C=CC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


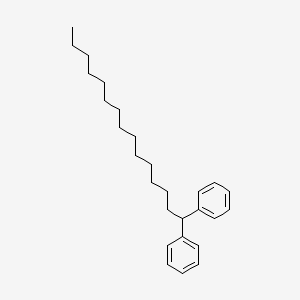
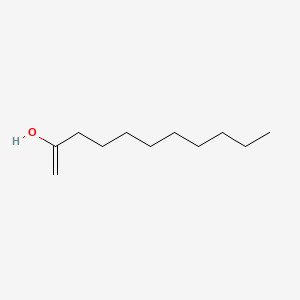
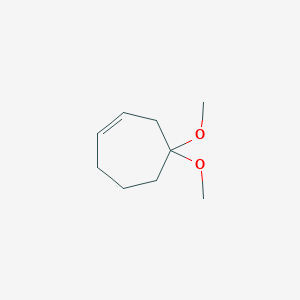
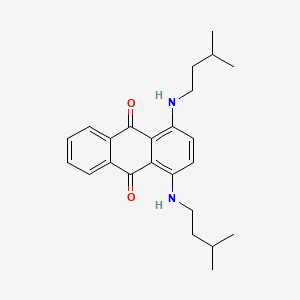

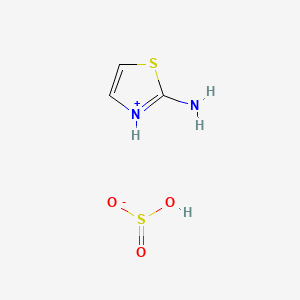




![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)


